Clanobutin sodium
CAS No.: 74755-21-8
Cat. No.: VC3961303
Molecular Formula: C18H17ClNNaO4
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74755-21-8 |
|---|---|
| Molecular Formula | C18H17ClNNaO4 |
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | sodium;4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoate |
| Standard InChI | InChI=1S/C18H18ClNO4.Na/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13;/h4-11H,2-3,12H2,1H3,(H,21,22);/q;+1/p-1 |
| Standard InChI Key | XLGYRQNAXHSHGM-UHFFFAOYSA-M |
| SMILES | COC1=CC=C(C=C1)N(CCCC(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.[Na+] |
| Canonical SMILES | COC1=CC=C(C=C1)N(CCCC(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.[Na+] |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | Sodium 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butyrate |
| Molecular Formula | C₁₈H₁₇ClNNaO₄ |
| Molecular Weight | 369.78 g/mol |
| SMILES | [Na+].COC1=CC=C(C=C1)N(CCCC([O-])=O)C(=O)C2=CC=C(Cl)C=C2 |
| InChI Key | XLGYRQNAXHSHGM-UHFFFAOYSA-M |
Originally developed as a veterinary drug, Clanobutin sodium enhances bile production and digestive enzyme secretion, making it indispensable in managing gastrointestinal disorders in livestock .
Pharmacological Profile and Mechanism of Action
Clanobutin sodium functions as a choleretic agent by directly stimulating hepatocytes to increase bile secretion . This action is mediated through the inhibition of Na⁺-K⁺-ATPase activity, which elevates sodium ion excretion and subsequently enhances bile flow . In canine studies, intravenous administration induced a 21% reduction in gallbladder volume within 20 minutes, underscoring its efficacy as a cholagogue . Additionally, recent research identifies its appetite-stimulant properties in livestock, further broadening its therapeutic utility .
Applications in Veterinary Medicine
Clanobutin sodium is widely administered to domestic animals, including cattle, poultry, and swine, to address digestive inefficiencies . Its dual role as a choleretic and digestant ensures optimal nutrient absorption, particularly in animals subjected to high-stress environments or intensive farming practices . For instance, in poultry, improved bile secretion correlates with enhanced fat digestion, leading to better growth rates and feed conversion ratios .
The increasing use of Clanobutin sodium in livestock necessitates robust methods for residue detection in food and environmental samples. A 2024 study demonstrated the efficacy of tyrosine (TS) and tryptophan (TP) biosensors as turn-off fluorescence probes for quantifying Clanobutin residues . These sensors operate at excitation/emission wavelengths of 274/302 nm (TS) and 272/361 nm (TP), achieving linear detection ranges of 0.8–10.0 µg/mL and 3.0–20.0 µg/mL, respectively (Table 2) .
Table 2: Performance Metrics of Clanobutin Sodium Biosensors
| Parameter | Tyrosine Biosensor | Tryptophan Biosensor |
|---|---|---|
| Linear Range (µg/mL) | 0.8–10.0 | 3.0–20.0 |
| Correlation Coefficient | 0.9997 | 0.9995 |
| Standard Deviation | ±1.84 | ±1.50 |
These methods have been successfully applied to bovine and poultry muscle, eggs, milk, baby food, and river water, with a standard deviation ≤3.0 . Such advancements address critical needs in food safety and regulatory compliance.
Recent Research and Developments
The development of fluorescence-based biosensors represents a paradigm shift in Clanobutin sodium analysis . Compared to traditional chromatographic methods, these biosensors offer rapid, eco-friendly, and cost-effective alternatives. A 2024 comparative study highlighted their superior greenness scores using the Analytical Greenness Metric (AGREE) and Blue Applicability Grade Index (BAGI), cementing their role in sustainable analytical chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume